HLA-DR13 Allele Restriction: Population Frequency Defines a Distinct and Underserved Patient-Specific Research Niche for MAGE-12 (114-127)
MAGE-12 (114-127) is restricted to the HLA-DR13 molecule, an allele with an estimated population frequency of 19% in Caucasians [1]. This is in stark contrast to the HLA-DP4-restricted MAGE-A12 (127-141) epitope, which is presented by an allele found in approximately 75% of the Caucasian population [2]. This difference in HLA restriction means that the 114-127 peptide addresses a distinct patient subset (DR13-positive) that is not targeted by the more commonly studied 127-141 or 170-178 MAGE-A12 epitopes, nor by the majority of other MAGE-A family epitopes which are predominantly HLA class I or common class II (e.g., DR1, DP4) restricted .
| Evidence Dimension | Restricting HLA Allele and Population Frequency (Caucasian) |
|---|---|
| Target Compound Data | HLA-DR13 (allele frequency ~19%) |
| Comparator Or Baseline | HLA-DP4 (allele frequency ~75%) for MAGE-A12 (127-141) [2] |
| Quantified Difference | 56 percentage point lower population coverage for DR13 vs. DP4; defines a distinct, smaller research cohort |
| Conditions | Population allele frequency estimation in Caucasians; T-cell recognition assays from in vitro stimulated healthy donor lymphocytes |
Why This Matters
For researchers developing HLA-typed, precision immunotherapies or studying CD4+ T-cell responses in DR13-positive cancer patients, MAGE-12 (114-127) is the only MAGE-A12 derived peptide that enables investigation of this specific immune subset, making it non-substitutable for studies targeting the DR13 population.
- [1] CTDatabase (Cancer Testis Database). MAGEA12 immune response. Available at: http://www.cta.lncc.br/immune_response_21.html View Source
- [2] Wang RF, et al. Selective identification of HLA-DP4 binding T cell epitopes encoded by the MAGE-A gene family. Cancer Immunol Immunother. 2007;56:807–818. View Source
